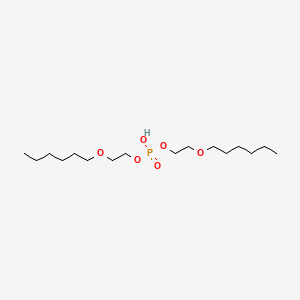
Ethanol, 2-(hexyloxy)-, hydrogen phosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanol, 2-(hexyloxy)-, hydrogen phosphate is a chemical compound with the molecular formula C8H18O2. It is also known by other names such as n-Hexyl Cellosolve, Ethylene glycol monohexyl ether, and Glycol monohexyl ether . This compound is a glycol ether, which is a class of solvents known for their high boiling points and miscibility with water and organic solvents .
Métodos De Preparación
The synthesis of Ethanol, 2-(hexyloxy)-, hydrogen phosphate typically involves the reaction of ethanol with hexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the ether bond . Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Análisis De Reacciones Químicas
Ethanol, 2-(hexyloxy)-, hydrogen phosphate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: It can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like halides.
Common reagents and conditions used in these reactions include sulfuric acid for dehydration, and various metal catalysts for oxidation and reduction . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Ethanol, 2-(hexyloxy)-, hydrogen phosphate has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of Ethanol, 2-(hexyloxy)-, hydrogen phosphate involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and transport of other molecules . In biological systems, it can interact with cell membranes and proteins, affecting their structure and function .
Comparación Con Compuestos Similares
Ethanol, 2-(hexyloxy)-, hydrogen phosphate can be compared with other glycol ethers such as Ethylene glycol monoethyl ether and Ethylene glycol monobutyl ether . While all these compounds share similar solvent properties, this compound is unique due to its higher boiling point and lower toxicity . This makes it particularly suitable for applications requiring high-temperature stability and safety .
Similar compounds include:
- Ethylene glycol monoethyl ether
- Ethylene glycol monobutyl ether
- Propylene glycol monomethyl ether
Propiedades
Número CAS |
3538-36-1 |
|---|---|
Fórmula molecular |
C16H35O6P |
Peso molecular |
354.42 g/mol |
Nombre IUPAC |
bis(2-hexoxyethyl) hydrogen phosphate |
InChI |
InChI=1S/C16H35O6P/c1-3-5-7-9-11-19-13-15-21-23(17,18)22-16-14-20-12-10-8-6-4-2/h3-16H2,1-2H3,(H,17,18) |
Clave InChI |
AUPWKFREAREWIL-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCOCCOP(=O)(O)OCCOCCCCCC |
Números CAS relacionados |
51884-64-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


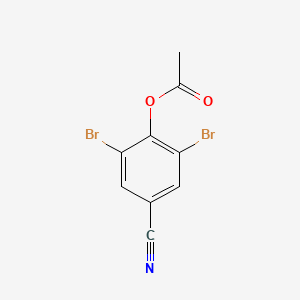
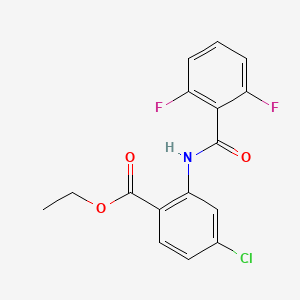

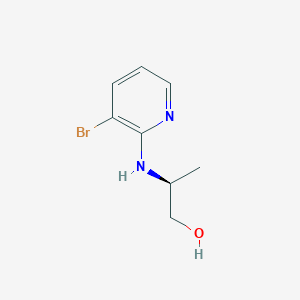
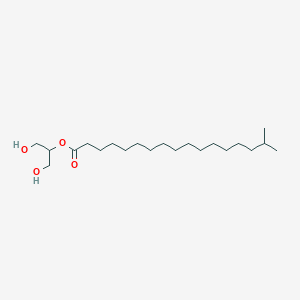
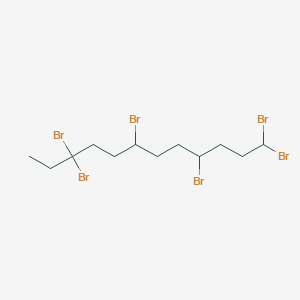
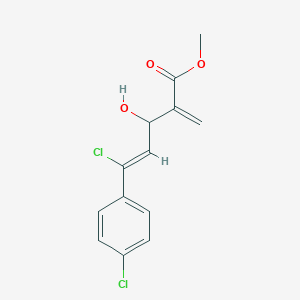
![Diiodonickel(2+);[2-(oxomethyl)phenyl]methanone](/img/structure/B13743614.png)
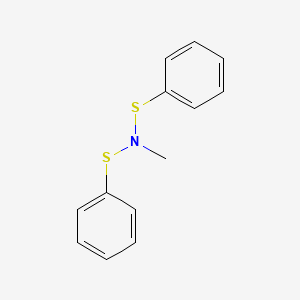
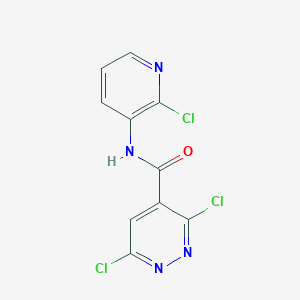
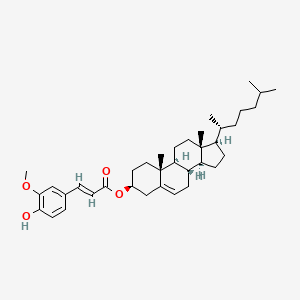

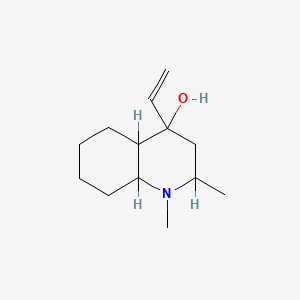
![3-[(2,4-Difluorophenyl)sulfanylmethyl]piperidine](/img/structure/B13743633.png)
